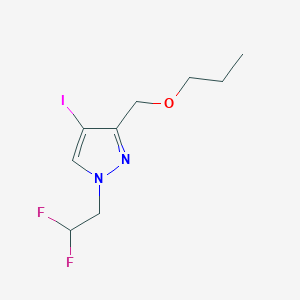

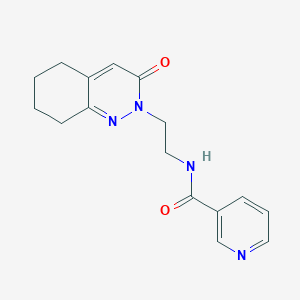

7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H26F3N3O4 and its molecular weight is 537.539. The purity is usually 95%.

BenchChem offers high-quality 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Structural Analyses

Research on compounds with structural similarities to the mentioned chemical demonstrates its potential utility in studying chemical reactions and structural analyses. For instance, studies on ene-type reactions, where acyl groups are transferred between unsaturated compounds, highlight the reactivity of compounds with complex structures, including quinazolinediones and piperidine derivatives (Bottomley, Boyd, & Monteil, 1980). Additionally, crystallographic analyses of similar compounds provide detailed insights into molecular geometry and interactions, contributing to the understanding of their chemical behavior and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Synthetic Methodologies and Polymer Chemistry

The synthesis and functionalization of nitrogen-heterocyclic compounds containing carbonyl groups serve as a foundation for developing new materials and molecules with diverse applications. Research in this area explores the synthesis of tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions, showcasing the versatility of piperidine and quinazoline derivatives in organic synthesis (Moustafa, Al-Mousawi, & Elnagdi, 2011). Similarly, organocatalyzed ring-opening polymerization studies indicate the potential of these compounds in creating new polymer structures, further emphasizing their significance in materials science (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).

Biological Applications and Drug Discovery

Derivatives of quinazoline-2,4-dione have shown promise in inhibiting tumor-associated carbonic anhydrases, suggesting potential therapeutic applications in cancer treatment. The discovery of 3-hydroxyquinazoline-2,4-dione as a scaffold for potent inhibitors highlights the importance of these compounds in medicinal chemistry and drug development (Falsini et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione with 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid followed by the addition of a carbonyl group to the piperidine ring.", "Starting Materials": [ "7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione", "4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione is dissolved in DMF and cooled to 0°C. DCC and DIPEA are added to the solution and stirred for 30 minutes to activate the carboxylic acid group.", "Step 2: 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylic acid is dissolved in DMF and added dropwise to the activated 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione solution. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The residue is dissolved in chloroform and washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 4: The crude product is dissolved in a mixture of methanol and ethyl acetate and stirred at room temperature for 24 hours to obtain the pure product.", "Step 5: The pure product is recrystallized from ethyl acetate to obtain the final compound." ] } | |

CAS RN |

892281-97-9 |

Product Name |

7-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C29H26F3N3O4 |

Molecular Weight |

537.539 |

IUPAC Name |

7-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C29H26F3N3O4/c30-29(31,32)22-8-4-7-21(18-22)28(39)12-15-34(16-13-28)25(36)20-9-10-23-24(17-20)33-27(38)35(26(23)37)14-11-19-5-2-1-3-6-19/h1-10,17-18,39H,11-16H2,(H,33,38) |

InChI Key |

YGEHFBQAILWOKK-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)

![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)